molecular formula C17H22N2O2 B033833 6-4-Imdasd CAS No. 102535-14-8

6-4-Imdasd

Cat. No. B033833
M. Wt: 286.37 g/mol
InChI Key: RNISEYQYMOHCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-4-Imdasd is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

The mechanism of action of 6-4-Imdasd involves the formation of a stable adduct with DNA. This adduct can interfere with DNA replication and transcription, leading to DNA damage and potentially triggering DNA repair mechanisms. The precise mechanism of action of 6-4-Imdasd is still being studied, but it is believed to involve interactions with DNA polymerase and other DNA repair proteins.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-4-Imdasd are still being studied, but it is believed to have significant effects on DNA repair mechanisms. Studies have shown that 6-4-Imdasd can enhance the activity of DNA repair enzymes, leading to more efficient repair of UV-induced DNA damage. Additionally, 6-4-Imdasd has been shown to have anti-inflammatory effects, potentially making it a valuable tool in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-4-Imdasd is its stability and ease of synthesis. This makes it a reliable and efficient tool for studying DNA repair mechanisms and other biological processes. However, 6-4-Imdasd has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are many potential future directions for research on 6-4-Imdasd. One area of interest is the development of new therapies for cancer and other diseases that target DNA repair mechanisms. Additionally, further studies on the biochemical and physiological effects of 6-4-Imdasd could lead to new insights into the mechanisms of DNA repair and potentially new treatments for inflammatory diseases. Finally, the development of new synthesis methods and purification techniques could make 6-4-Imdasd more accessible for research purposes.

Synthesis Methods

The synthesis method of 6-4-Imdasd involves the reaction of 6-4 photoproducts with imidazole. This reaction results in the formation of a stable adduct, which can be purified and used for research purposes. The synthesis method has been optimized to produce high yields of pure 6-4-Imdasd, making it a reliable and efficient method for producing this compound.

Scientific Research Applications

6-4-Imdasd has been used in various scientific research applications, including DNA repair studies, photobiology, and cancer research. In DNA repair studies, 6-4-Imdasd has been used to investigate the mechanisms of DNA damage and repair. In photobiology, 6-4-Imdasd has been used to study the effects of UV radiation on DNA and the role of DNA repair mechanisms in protecting against UV damage. In cancer research, 6-4-Imdasd has been used to investigate the potential of DNA repair mechanisms as a target for cancer therapy.

properties

CAS RN

102535-14-8

Product Name

6-4-Imdasd

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

10-(1H-indol-4-ylmethyl)-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane

InChI

InChI=1S/C17H22N2O2/c1-19-9-3-7-17(20-10-11-21-17)16(19)12-13-4-2-5-15-14(13)6-8-18-15/h2,4-6,8,16,18H,3,7,9-12H2,1H3

InChI Key

RNISEYQYMOHCFN-UHFFFAOYSA-N

SMILES

CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2

Canonical SMILES

CN1CCCC2(C1CC3=C4C=CNC4=CC=C3)OCCO2

synonyms

6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro(4,5)decane
6-4-IMDASD

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.